molecular formula C5H12ClNO B1442911 2-Amino-2-cyclopropylethan-1-ol hydrochloride CAS No. 1306603-98-4

2-Amino-2-cyclopropylethan-1-ol hydrochloride

Cat. No. B1442911
CAS RN: 1306603-98-4
M. Wt: 137.61 g/mol
InChI Key: YPMKFTYTWTWHKM-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2413898-48-1 . It has a molecular weight of 137.61 . The IUPAC name for this compound is 2-amino-1-cyclopropylethanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at normal temperature . It has a molecular weight of 137.61 .

Scientific Research Applications

Synthesis and Functionalization

2-Amino-2-cyclopropylethan-1-ol hydrochloride serves as a key compound in synthesizing various eight-membered ring aminocyclitols, illustrating its utility in crafting complex molecular structures. The compound undergoes functionalization through epoxidation, ring-opening reactions, and hydrogenation to yield derivatives like 2-aminocyclooctanetriols. These steps underline its pivotal role in intricate synthetic pathways (Karavaizoglu & Salamci, 2020).

Asymmetric Synthesis and Catalysis

In the realm of asymmetric synthesis, this chemical has demonstrated its significance. Specifically, it is instrumental in the synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a chiral intermediate crucial for the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. The synthesis process emphasizes the compound's role in creating asymmetric molecules of high pharmacological relevance (Zhu et al., 2018).

Material Science and Gelation

This compound and its derivatives are also explored in the field of material science, specifically in the formation of organo- and hydrogels. The compound’s derivatives facilitate the gelation of various solvents, showcasing its versatility in creating different material states and its potential in material engineering and design (Xie et al., 2009).

Biocatalysis

In biocatalysis, the compound is used to screen bacterial strains for esterase activity, emphasizing its importance in identifying and utilizing biological catalysts for chemical transformations. This application underlines the compound's relevance in green chemistry and sustainable industrial processes (Zhu et al., 2018).

Safety and Hazards

The compound has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and if inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

2-amino-2-cyclopropylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKFTYTWTWHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306603-98-4
Record name 2-amino-2-cyclopropylethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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